Cesium tellurate

Übersicht

Beschreibung

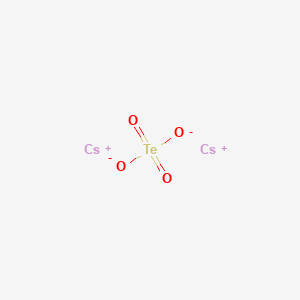

Cesium tellurate is an inorganic compound with a chemical formula of Cs2Te . It is used to make photocathodes and is the photoemissive material used in many laser-driven radio frequency (RF) electron guns like in the TESLA Test Facility (TTF) .

Synthesis Analysis

The synthesis of this compound involves the formation of tellurate anions with linear and triangular structures. Two cesium tellurates, Cs2[Te4O8(OH)10] and Cs2[Te2O4(OH)6], were isolated from the solution at pH 5.5 and 9.2, respectively .Molecular Structure Analysis

The molecular structure of this compound was studied using single-crystal X-ray diffractometry, revealing dimeric and tetrameric tellurate anions in corresponding crystal structures .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molar mass of 393.4 . It has a boiling point of 395.717128 . The physical properties and crystal structures of most tellurate materials were only discovered during the last two decades .Wissenschaftliche Forschungsanwendungen

Vaporization and Thermodynamics

Cesium tellurate's vaporization and thermodynamic properties have been studied using the Knudsen effusion method with mass spectrometric analysis. Key findings include the thermal dissociation of Cs2TeO4 to Cs2TeO3 and the congruent vaporization of Cs2TeO3. Thermodynamic functions for gaseous Cs2TeO3 and enthalpies of sublimation and formation have been calculated, providing fundamental insights into its chemical properties (Semenov, Fokina, & Mouldagalieva, 1994).

Phase Transitions

The cesium sulfate arsenate tellurate compound exhibits phase transitions at specific temperatures, as observed in its crystal structures. These transitions, along with the interactions and hydrogen bonds within its structure, offer valuable information for material science applications (Litaiem, Ktari, García‐Granda, & Dammak, 2015).

Speciation in Aqueous Solutions

A study on the speciation of Te(VI) in aqueous solutions using NMR spectroscopy revealed the presence of monomeric, dimeric, and trimeric oxidotellurate species, providing insights into the chemical behavior of tellurates in water (Medvedev et al., 2022).

Vibrational Spectra

Research into the vibrational spectra of this compound phosphate has provided valuable information about the coexistence of different anions in the crystal structure and their interaction, aiding in the understanding of its material properties (Viswanathan, Nayar, & Aruldhas, 1986).

Photocathode Applications

Cesium telluride (Cs2Te) has been explored as a cathode in RF photo injectors due to its long lifetime, high quantum efficiency, and robustness in high-gradient environments. These properties make it an essential component in electron beam generation for various applications (Zheng et al., 2017).

Influence of Chemical Preparation

The impact of chemical preparation on the properties of cesium hydrogen-arsenate tellurate material has been studied. The different crystalline structures obtained under varying conditions and their implications on ionic-protonic conduction highlight the importance of synthesis methods in material science (Gouti, Litaiem, & García Granda, 2020).

Electrical and Dielectric Investigations

Investigations into the electrical and dielectric properties of cesium hydrogeno-arsenate tellurate have provided insights into the nature of phase transitions and electrical conduction mechanisms, which are significant for applications in electronics and materials engineering (Gouti, García‐Granda, & Litaiem, 2021).

Safety and Hazards

Cesium tellurate, like other cesium compounds, reacts violently with water, liberating extremely flammable gases . It’s recommended to handle it under inert gas and protect it from moisture . It’s also advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Zukünftige Richtungen

Tellurate materials, including cesium tellurate, have potential uses in solar energy, batteries, and catalysis . The physical properties and crystal structures of most tellurate materials were only discovered during the last two decades, but they have tantalizing properties . They respond to light in a way very similar to current solar materials . Therefore, they could be used in the future for practical applications in solar cells and also in water splitting to produce hydrogen .

Eigenschaften

IUPAC Name |

dicesium;tellurate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYAPCVEOALCSB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2TeO4, Cs2O4Te | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | caesium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956211 | |

| Record name | Dicaesium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34729-54-9 | |

| Record name | Telluric acid (H2TeO4), cesium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034729549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), cesium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicaesium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B3051497.png)

![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)